5-Fluoro-4-methyl-2-nitrobenzoic acid
Overview
Description
5-Fluoro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group
Mechanism of Action
Target of Action
It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position, which can be either sn1 or sn2 . This suggests that 5-Fluoro-4-methyl-2-nitrobenzoic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known to participate in the synthesis of novel quinazolinones . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are involved in various biochemical pathways.
Result of Action
As a potential inhibitor of p38α mapk, it may influence cellular processes regulated by this kinase .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-4-methyl-2-nitrobenzoic acid can be synthesized through the nitration of 5-fluoro-4-methyltoluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 5-Fluoro-4-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 5-Fluoro-4-methyl-2-nitrobenzoate esters.
Scientific Research Applications
5-Fluoro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methyl-5-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
Uniqueness
5-Fluoro-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group on the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-4-methyl-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQWWSEJHPZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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